
1,3-Benzenediamine, N-(2-chloro-9-(phenylmethyl)-9H-purin-6-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzyl group attached to the purine ring, which is further substituted with a chlorine atom and a benzene-1,3-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine typically involves the reaction of 9-benzyl-2,6-dichloro-9H-purine with benzene-1,3-diamine. The reaction is carried out in the presence of a suitable base, such as diisopropylethylamine (DIPEA), and a solvent like 1-butanol. The reaction mixture is heated, often using microwave irradiation, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography are employed to isolate the compound from reaction by-products .
Análisis De Reacciones Químicas
Types of Reactions
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The benzyl group can be involved in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with nucleic acids and proteins.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions
Mecanismo De Acción
The mechanism of action of N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-2-chloro-9H-purin-6-amine: This compound is structurally similar but lacks the benzene-1,3-diamine moiety.
6-Anilino-9-benzyl-2-chloro-9H-purines: These compounds have an aniline group instead of the benzene-1,3-diamine moiety and exhibit antiviral activity.
Uniqueness
N1-(9-Benzyl-2-chloro-9H-purin-6-yl)benzene-1,3-diamine is unique due to the presence of both the benzyl and benzene-1,3-diamine groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
125802-64-4 |
|---|---|
Fórmula molecular |
C18H15ClN6 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
3-N-(9-benzyl-2-chloropurin-6-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C18H15ClN6/c19-18-23-16(22-14-8-4-7-13(20)9-14)15-17(24-18)25(11-21-15)10-12-5-2-1-3-6-12/h1-9,11H,10,20H2,(H,22,23,24) |
Clave InChI |
ISCKRRPGGHHBNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=CC(=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


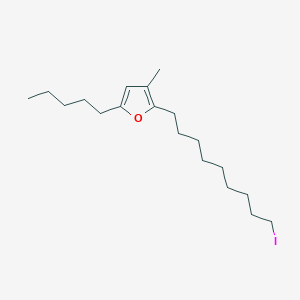
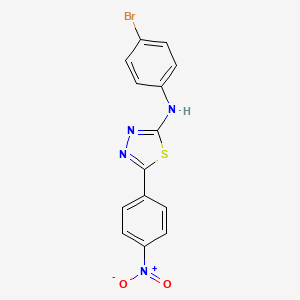
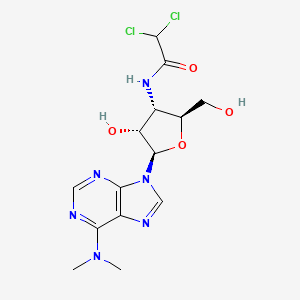
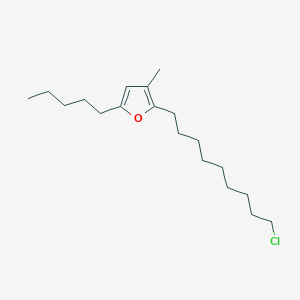
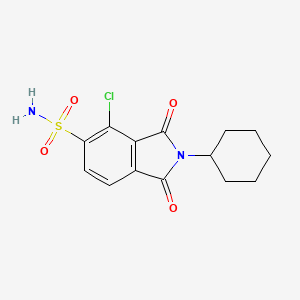
![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)


![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)




